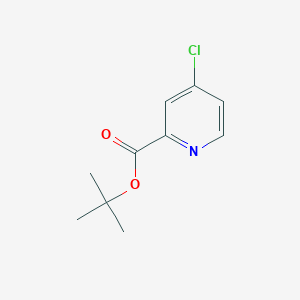

tert-Butyl 4-chloropicolinate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)8-6-7(11)4-5-12-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCMJQUASNXFIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473143 | |

| Record name | tert-Butyl 4-chloropicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220000-86-2 | |

| Record name | tert-Butyl 4-chloropicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 4-chloropicolinate: Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of tert-Butyl 4-chloropicolinate, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's chemical and physical properties, provides a detailed synthesis protocol, and explores its application in the synthesis of advanced pharmaceutical intermediates, including its role in the development of Raf kinase inhibitors.

Introduction

tert-Butyl 4-chloropicolinate (CAS No. 220000-86-2) is a substituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules.[1][2] Its unique structural features, namely the chloro-substituted pyridine ring and the tert-butyl ester protecting group, make it an ideal substrate for a variety of cross-coupling reactions and subsequent synthetic transformations. This guide will provide an in-depth analysis of this compound, offering both theoretical insights and practical, field-proven methodologies.

Physicochemical Properties

tert-Butyl 4-chloropicolinate is typically a white to yellow or brown sticky oil or solid. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 220000-86-2 | |

| Molecular Formula | C₁₀H₁₂ClNO₂ | [3] |

| Molecular Weight | 213.66 g/mol | [3] |

| Physical Form | White to Yellow to Brown or Gray Sticky Oil to Solid | |

| Storage Temperature | 2-8°C under an inert atmosphere |

Synthesis of tert-Butyl 4-chloropicolinate

Synthesis Workflow

Caption: Synthesis workflow for tert-Butyl 4-chloropicolinate.

Detailed Experimental Protocol (Adapted)

Part A: Synthesis of 4-Chloropicolinoyl Chloride

This step is analogous to the synthesis of methyl 4-chloropicolinate from its corresponding acid.[1][4]

-

To a suspension of 4-chloropicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) under an inert atmosphere (e.g., Argon).

-

Cool the reaction mixture to 0°C and add a catalytic amount of anhydrous N,N-dimethylformamide (DMF).

-

Allow the reaction to stir at room temperature for 1.5 hours. Gas evolution will be observed.

-

Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and DCM, yielding the crude 4-chloropicolinoyl chloride. This intermediate is typically used immediately in the next step.

Part B: Synthesis of tert-Butyl 4-chloropicolinate

This procedure is adapted from a general method for the synthesis of tert-butyl esters.[5]

-

In a separate flask under an inert atmosphere, dissolve tert-butyl alcohol (1.05 eq) in an anhydrous solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0°C and slowly add a solution of n-butyllithium in hexanes (1.0 eq). Stir for 15 minutes to generate lithium tert-butoxide in situ.

-

Dissolve the crude 4-chloropicolinoyl chloride from Part A in anhydrous THF.

-

Slowly add the solution of the acid chloride to the lithium tert-butoxide solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 15 hours.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield tert-Butyl 4-chloropicolinate.

Spectroscopic Characterization

While a complete, published dataset is not available, the expected spectroscopic data can be inferred from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the tert-butyl group. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling constants dictated by the substitution pattern. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the upfield region (typically δ 1.4-1.6 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbon atoms of the pyridine ring, the carbonyl carbon of the ester, and the quaternary and methyl carbons of the tert-butyl group. The carbonyl carbon is expected in the range of δ 160-170 ppm. The aromatic carbons will appear between δ 120-150 ppm. The quaternary carbon of the tert-butyl group will be around δ 80-85 ppm, and the methyl carbons will be in the upfield region, typically around δ 28 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretch of the ester group (typically around 1720-1740 cm⁻¹) and C-O stretching vibrations. Aromatic C-H and C=C stretching bands will also be present.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (213.66 g/mol ). Isotopic peaks corresponding to the presence of the chlorine atom will also be observed.

Applications in Organic Synthesis

The primary utility of tert-Butyl 4-chloropicolinate lies in its role as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][3]

Suzuki Cross-Coupling Reactions

The chloro-substituted pyridine ring of tert-Butyl 4-chloropicolinate makes it an excellent substrate for palladium-catalyzed Suzuki cross-coupling reactions.[6][7] This reaction allows for the formation of a new carbon-carbon bond at the 4-position of the pyridine ring by coupling with a variety of organoboron reagents, such as aryl or heteroaryl boronic acids or their esters.

Caption: Generalized Suzuki cross-coupling reaction.

Exemplary Protocol for a Suzuki Cross-Coupling Reaction:

-

To a reaction vessel, add tert-Butyl 4-chloropicolinate (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

-

Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and add water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 4-aryl-substituted picolinate.

Intermediate in the Synthesis of Raf Kinase Inhibitors

A significant application of tert-Butyl 4-chloropicolinate is in the synthesis of 2-aminobenzimidazoles, which are potent inhibitors of Raf kinases.[3] The Raf signaling pathway is a critical target in cancer therapy, and inhibitors of this pathway have shown promise in the treatment of various malignancies. The 4-substituted picolinate moiety serves as a key structural component in these inhibitor molecules.

Safety and Handling

tert-Butyl 4-chloropicolinate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), may cause respiratory irritation (H335), and is harmful to aquatic life with long-lasting effects (H412). Recommended personal protective equipment includes safety glasses, gloves, and a lab coat. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

tert-Butyl 4-chloropicolinate is a valuable and versatile building block in organic synthesis, with significant applications in the development of novel pharmaceutical agents. Its ability to readily participate in cross-coupling reactions makes it an important tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, offering a valuable resource for researchers in the field.

References

-

Royal Society of Chemistry. Syntheses and NMR spectra. [Link]

-

PubChem. 4-(tert-Butyl)picolinic acid. [Link]

-

Konduri, S., et al. (2020). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega, 5(31), 19575-19589. [Link]

-

Crowther, G. P., et al. tert-BUTYL p-TOLUATE. Organic Syntheses, Coll. Vol. 6, p.209 (1988); Vol. 51, p.96 (1971). [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

YouTube. Suzuki cross-coupling reaction. [Link]

-

Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

-

ResearchGate. The NMR spectra of mer - [ Rh(4-Bu t py) 3 (CH 2 Cl) Cl 2 ] 1a in D 8.... [Link]

-

PubChem. 4'-tert-Butyl-4-chlorobutyrophenone. [Link]

-

PubChem. Methyl 4-Chloropicolinate. [Link]

-

PubChem. 4-(tert-Butyl)-2-chloropyridine. [Link]

-

PubChem. 4-(4-tert-Butoxycarbonylpiperazinyl)phenylboronic acid, pinacol ester. [Link]

-

PubChem. tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate. [Link]

-

Organic Syntheses. Pipecolic acid, 4-oxo-, hydrochloride. [Link]

-

Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. [Link]

-

Organic Syntheses. Acetic acid, tert-butyl ester. [Link]

-

Organic Syntheses. tert.-BUTYL CHLORIDE. [Link]

-

Organic Syntheses. [Link]

-

Organic Syntheses. [Link]

-

Organic Syntheses. [Link]

-

Organic Syntheses. [Link]

-

CAS Common Chemistry. tert-Butyl chloride. [Link]

-

Stanford University. Properties of Common Organic Solvents. [Link]

-

Organic Chemistry Data. Properties of Solvents Used in Organic Chemistry. [Link]

-

Angene International Limited. tert-Butyl 4-chloropicolinate. [Link]

-

ChemSrc. Methyl 4-chloropicolinate. [Link]

-

ChemBK. methyl 4-chloropicolinate. [Link]

-

Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

-

ResearchGate. Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

ResearchGate. Characterization of two hydroxytrichloropicolinic acids: Application of the one-bond chlorine-isotope effect in 13C NMR. [Link]

-

MDPI. tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. [Link]

-

National Center for Biotechnology Information. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. [Link]

-

National Center for Biotechnology Information. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]

-

ResearchGate. (PDF) A scalable synthesis of the ( S )-4-( tert -butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (( S )- t- BuPyOx) ligand. [Link]

-

Gottlich, R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2136-2143. [Link]

-

ResearchGate. (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

-

Myers, A. G. The Suzuki Reaction. Harvard University. [Link]

-

ResearchGate. Synthesis of 1- tert -Butyl-4-chloropiperidine: Generation of an N - tert -Butyl Group by the Reaction of a Dimethyliminium Salt with Methylmagnesium Chloride. [Link]

-

PubChem. tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. [Link]

Sources

- 1. Methyl 4-chloropicolinate | 24484-93-3 [chemicalbook.com]

- 2. tert-Butyl 4-chloropicolinate (220000-86-2) at Nordmann - nordmann.global [nordmann.global]

- 3. usbio.net [usbio.net]

- 4. Methyl 4-chloropicolinate synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

An In-Depth Technical Guide to the Spectral Characteristics of tert-Butyl 4-Chloropicolinate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction

tert-Butyl 4-chloropicolinate (Figure 1) is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a substituted pyridine ring, makes it a versatile building block for the synthesis of a variety of biologically active molecules. The chloro-substituent at the 4-position and the tert-butyl ester at the 2-position provide key reactive handles for further chemical modifications, enabling the construction of complex molecular architectures. Accurate and unambiguous characterization of this intermediate is paramount to ensure the integrity and purity of downstream compounds in a synthetic pathway. This guide provides a detailed predictive analysis of its spectral properties to aid in its identification and characterization.

Figure 1: Chemical Structure of tert-Butyl 4-chloropicolinate

Caption: Molecular structure of tert-Butyl 4-chloropicolinate.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of tert-butyl 4-chloropicolinate is expected to be relatively simple, exhibiting three distinct signals corresponding to the aromatic protons on the pyridine ring and a singlet for the tert-butyl group. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the chlorine substituent, as well as the ester functionality.

Table 1: Predicted ¹H NMR Chemical Shifts for tert-Butyl 4-chloropicolinate

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.60 | Doublet (d) | 1H | H-6 | The proton at the 6-position is adjacent to the ring nitrogen, leading to significant deshielding and a downfield shift. |

| ~7.90 | Doublet (d) | 1H | H-3 | This proton is ortho to the electron-withdrawing ester group, causing a downfield shift. |

| ~7.50 | Doublet of Doublets (dd) | 1H | H-5 | This proton is coupled to both H-3 and H-6, and its chemical shift is influenced by both the nitrogen and chlorine atoms. |

| ~1.60 | Singlet (s) | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in a region typical for alkyl groups. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Six distinct signals are expected for the pyridine ring carbons and the ester group, in addition to the signals for the tert-butyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for tert-Butyl 4-chloropicolinate

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~164 | C=O (ester) | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. |

| ~150 | C-6 | The carbon adjacent to the nitrogen (C-6) is deshielded. |

| ~148 | C-2 | The carbon bearing the ester group (C-2) is also deshielded due to the electron-withdrawing nature of the ester. |

| ~145 | C-4 | The carbon attached to the electronegative chlorine atom (C-4) will be shifted downfield. |

| ~125 | C-3 | Aromatic carbon adjacent to the ester-bearing carbon. |

| ~123 | C-5 | Aromatic carbon adjacent to the chlorine-bearing carbon. |

| ~83 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~28 | -C(C H₃)₃ | The methyl carbons of the tert-butyl group. |

Predicted Infrared (IR) Spectral Data

The IR spectrum is a valuable tool for identifying the functional groups present in a molecule. For tert-butyl 4-chloropicolinate, the key absorptions will be from the carbonyl group of the ester, the C-Cl bond, and the aromatic C-N and C-C stretching vibrations.

Table 3: Predicted IR Absorption Bands for tert-Butyl 4-chloropicolinate

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~1730 | Strong | C=O stretch (ester) | The carbonyl stretch of an ester is typically a strong, sharp absorption in this region. |

| ~1580, ~1470 | Medium | C=C and C=N stretching (aromatic ring) | These absorptions are characteristic of the pyridine ring system. |

| ~1250 | Strong | C-O stretch (ester) | The C-O single bond stretch of the ester is also a prominent feature. |

| ~1150 | Medium | C-C stretch (tert-butyl) | Stretching vibrations of the tert-butyl group. |

| ~850 | Medium | C-Cl stretch | The carbon-chlorine bond stretch is expected in the fingerprint region. |

| 2980-2850 | Medium | C-H stretch (sp³) | C-H stretching of the tert-butyl group. |

| 3100-3000 | Weak | C-H stretch (sp²) | Aromatic C-H stretching of the pyridine ring. |

Predicted Mass Spectrometry (MS) Data

Electron ionization mass spectrometry (EI-MS) of tert-butyl 4-chloropicolinate is expected to show a molecular ion peak, along with characteristic fragmentation patterns. The presence of chlorine will result in an M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Expected Fragmentation Pattern:

The primary fragmentation pathway is likely the loss of the tert-butyl group as a stable carbocation or the loss of isobutylene, followed by further fragmentation of the picolinoyl moiety.

Caption: Predicted major fragmentation pathways for tert-butyl 4-chloropicolinate in EI-MS.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in the Mass Spectrum of tert-Butyl 4-chloropicolinate

| Predicted m/z | Ion Structure | Interpretation |

| 213/215 | [C₁₀H₁₂ClNO₂]⁺˙ | Molecular ion (M⁺˙) with the characteristic 3:1 isotopic pattern for chlorine. |

| 157/159 | [C₆H₄ClNO₂]⁺˙ | Loss of isobutylene (C₄H₈) from the molecular ion. |

| 156/158 | [C₆H₃ClNO₂]⁺ | Loss of a tert-butyl radical (•C₄H₉) from the molecular ion. |

| 129/131 | [C₅H₄ClN]⁺˙ | Loss of carbon monoxide (CO) from the [M - C₄H₈]⁺˙ fragment. |

| 128/130 | [C₅H₃ClN]⁺ | Loss of carbon monoxide (CO) from the [M - C₄H₉]⁺ fragment. |

| 57 | [C₄H₉]⁺ | tert-Butyl carbocation, a very stable and often abundant fragment. |

Experimental Protocol: Synthesis of a tert-Butyl Pyridinecarboxylate Derivative

Materials:

-

4-Chloropicolinic acid

-

tert-Butanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a solution of 4-chloropicolinic acid (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add tert-butanol (1.2 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).

-

Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in anhydrous DCM dropwise to the stirred reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with a small amount of DCM.

-

Extraction: Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 4-chloropicolinate.

Caption: General workflow for the synthesis of tert-butyl 4-chloropicolinate.

Conclusion

This technical guide provides a comprehensive predicted spectral analysis of tert-butyl 4-chloropicolinate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, serve as a foundational reference for the characterization of this important synthetic intermediate. The provided synthetic protocol, adapted from established methods, offers a reliable route for its preparation. This guide is intended to empower researchers and drug development professionals with the necessary information to confidently identify and utilize tert-butyl 4-chloropicolinate in their synthetic endeavors.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-Depth Technical Guide to the Solubility and Stability of tert-Butyl 4-chloropicolinate

Introduction

Tert-butyl 4-chloropicolinate is a key intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and other fine chemicals.[1] Its molecular structure, featuring a pyridine ring substituted with a chlorine atom and a tert-butyl ester group, presents a unique combination of chemical properties that are critical to understand for its effective use in research and development. This guide provides a comprehensive overview of the solubility and stability of tert-butyl 4-chloropicolinate, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. A thorough understanding of these characteristics is paramount for optimizing reaction conditions, ensuring product purity, and establishing appropriate storage and handling procedures.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of tert-butyl 4-chloropicolinate is essential before delving into its solubility and stability.

| Property | Value | Source |

| CAS Number | 220000-86-2 | [2] |

| Molecular Formula | C₁₀H₁₂ClNO₂ | [2][3] |

| Molecular Weight | 213.66 g/mol | [3] |

| Physical Form | White to Yellow to Brown or Gray Sticky Oil to Solid | [2] |

| Storage Temperature | 2-8°C under inert atmosphere | [2] |

The physical description of tert-butyl 4-chloropicolinate as a "sticky oil to solid" suggests that its physical state can be variable at ambient temperatures, which may be indicative of impurities or polymorphism. The recommended storage conditions at refrigerated temperatures and under an inert atmosphere imply a degree of thermal and/or oxidative instability.

Solubility Profile

The solubility of tert-butyl 4-chloropicolinate in various solvents is a critical parameter for its use in synthesis, purification, and formulation. While specific quantitative solubility data is not extensively published, a qualitative assessment can be made based on its structure and the general principles of solubility.

Qualitative Solubility Assessment

The molecule possesses both polar (ester and pyridine nitrogen) and non-polar (tert-butyl group and chlorinated aromatic ring) characteristics, suggesting it will exhibit a range of solubilities in different organic solvents.

Table of Estimated Solubilities:

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Water | 10.2 | Very Low | The hydrophobic tert-butyl group and chloropyridine ring will significantly limit solubility in highly polar water. |

| Methanol | 6.6 | Soluble | The polarity of methanol should allow for good solvation of the ester and pyridine functionalities. |

| Ethanol | 5.2 | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding and dipole-dipole interactions. |

| Isopropanol | 4.3 | Soluble | While slightly less polar than methanol and ethanol, isopropanol should still effectively dissolve the compound. |

| Acetonitrile | 6.2 | Soluble | As a polar aprotic solvent, acetonitrile can engage in dipole-dipole interactions, leading to good solubility. |

| Acetone | 5.1 | Very Soluble | The polarity and aprotic nature of acetone make it an excellent solvent for a wide range of organic compounds, including this one. |

| Ethyl Acetate | 4.4 | Very Soluble | The ester functionality of ethyl acetate is compatible with the ester group in the solute, and its moderate polarity should lead to high solubility. |

| Dichloromethane | 3.4 | Very Soluble | A versatile solvent for a broad range of organic molecules, dichloromethane's polarity is well-suited to dissolve this compound. |

| Chloroform | 4.1 | Very Soluble | Similar to dichloromethane, chloroform is an effective solvent for this type of molecule. |

| Toluene | 2.4 | Soluble | The aromatic nature of toluene will interact favorably with the pyridine ring, and its lower polarity should still be sufficient for dissolution. |

| Hexane | 0.0 | Sparingly Soluble | As a non-polar solvent, hexane will have limited ability to solvate the polar functional groups of the molecule. |

Experimental Protocol for Solubility Determination

A reliable method for quantitatively determining the solubility of tert-butyl 4-chloropicolinate involves the following steps:

-

Preparation of Saturated Solutions:

-

Add an excess amount of tert-butyl 4-chloropicolinate to a known volume of the selected solvent in a sealed vial.

-

Equilibrate the vials at a constant temperature (e.g., 25°C) in a shaking incubator for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to avoid temperature-induced precipitation.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted solutions using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Prepare a calibration curve using standards of known concentrations of tert-butyl 4-chloropicolinate.

-

Determine the concentration of the compound in the diluted samples by comparing their peak areas to the calibration curve.

-

Calculate the solubility in the original solvent, taking into account the dilution factor.

-

Stability Profile

The stability of tert-butyl 4-chloropicolinate is a critical consideration for its synthesis, purification, storage, and handling. Degradation can lead to the formation of impurities that may affect the quality and safety of the final product. The primary degradation pathways to consider are hydrolysis, photodegradation, and thermal degradation.

Hydrolytic Stability

The ester linkage in tert-butyl 4-chloropicolinate is the most likely site for hydrolytic degradation. The rate of hydrolysis is highly dependent on the pH of the solution.

-

Acid-Catalyzed Hydrolysis: Tert-butyl esters are known to be labile under acidic conditions.[4] The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. This leads to the formation of 4-chloropicolinic acid and tert-butanol. The tert-butyl cation is a stable intermediate in this reaction. The reaction is essentially the reverse of a Fischer esterification.[5][6][7]

-

Base-Catalyzed Hydrolysis (Saponification): Tert-butyl esters are generally more stable to basic hydrolysis than other alkyl esters due to steric hindrance from the bulky tert-butyl group.[4] While the reaction can occur, it typically requires more forcing conditions (e.g., higher temperatures, stronger base) compared to the hydrolysis of less hindered esters.[5] The products of basic hydrolysis are the carboxylate salt (sodium or potassium 4-chloropicolinate) and tert-butanol.

Experimental Protocol for Hydrolytic Stability Assessment

-

Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12).

-

Sample Preparation: Dissolve a known amount of tert-butyl 4-chloropicolinate in each buffer solution to a specific concentration.

-

Incubation: Store the solutions at a constant temperature (e.g., 40°C or 50°C) and protect them from light.

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Quenching and Analysis: Neutralize the pH of the aliquot if necessary to stop the degradation reaction. Analyze the samples by HPLC to determine the remaining concentration of the parent compound and to identify and quantify any degradation products.

-

Data Analysis: Plot the natural logarithm of the concentration of tert-butyl 4-chloropicolinate versus time for each pH. The slope of the line will give the pseudo-first-order rate constant (k) for degradation at that pH.

Photostability

The pyridine ring in tert-butyl 4-chloropicolinate is a chromophore that can absorb UV light, making the molecule susceptible to photodegradation. Studies on related chloropyridine compounds have shown that photodegradation can lead to the formation of various photoproducts through mechanisms such as dechlorination, hydroxylation, and ring opening.

Experimental Protocol for Photostability Assessment

-

Sample Preparation: Prepare solutions of tert-butyl 4-chloropicolinate in a suitable solvent (e.g., acetonitrile/water) and in the solid state.

-

Light Exposure: Expose the samples to a controlled light source that mimics the UV and visible spectrum of sunlight (e.g., a xenon lamp in a photostability chamber) according to ICH Q1B guidelines.

-

Dark Control: Store a parallel set of samples under the same conditions but protected from light.

-

Time-Point Analysis: At specified time intervals, analyze the exposed and dark control samples by HPLC.

-

Data Analysis: Compare the chromatograms of the exposed and dark control samples to assess the extent of degradation and the formation of photoproducts.

Thermal Stability

As indicated by the recommended storage conditions, tert-butyl 4-chloropicolinate may be susceptible to thermal degradation. The thermal decomposition of tert-butyl esters can proceed through various mechanisms, including elimination of isobutylene to form the corresponding carboxylic acid.

Experimental Protocol for Thermal Stability Assessment

-

Solid-State Studies:

-

Place a known amount of solid tert-butyl 4-chloropicolinate in open and closed vials.

-

Expose the vials to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

-

At specified time points, dissolve the samples in a suitable solvent and analyze by HPLC for degradation.

-

-

Solution-State Studies:

-

Prepare solutions of the compound in a high-boiling point solvent.

-

Heat the solutions at various temperatures and analyze at different time points as described above.

-

-

Thermogravimetric Analysis (TGA):

-

Perform TGA to determine the onset temperature of decomposition and the weight loss profile as a function of temperature. This provides information on the overall thermal stability of the compound.

-

Analytical Methodologies

A robust analytical method is crucial for accurately assessing the solubility and stability of tert-butyl 4-chloropicolinate. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.

Recommended HPLC Method

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid). The gradient can be optimized to achieve good separation of the parent compound from any potential degradation products.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 270 nm, to be determined by UV-Vis spectrophotometry).

-

Column Temperature: 30°C.

Identification of Degradation Products

For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique. By coupling the HPLC system to a mass spectrometer, it is possible to obtain the mass-to-charge ratio (m/z) of the degradation products, which provides valuable information for their structural elucidation. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile degradation products or after derivatization of non-volatile ones.[8][9][10][11][12][13]

Conclusion

Tert-butyl 4-chloropicolinate is a valuable synthetic intermediate whose utility is greatly enhanced by a thorough understanding of its solubility and stability. This guide has provided a comprehensive overview of these critical properties, including predicted solubility in a range of solvents and potential degradation pathways under hydrolytic, photolytic, and thermal stress. The detailed experimental protocols offered herein provide a robust framework for researchers to quantitatively assess these parameters in their own laboratories. By applying this knowledge, scientists and drug development professionals can optimize processes, ensure the quality and purity of their products, and handle this important chemical intermediate with the necessary care and scientific rigor.

References

-

Organic Chemistry Portal. tert-Butyl Esters. [Link]

-

Chemistry LibreTexts. Hydrolysis of Esters. [Link]

-

YouTube. mechanism of ester hydrolysis. [Link]

-

YouTube. Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]

-

Chemguide. hydrolysis of esters. [Link]

-

PubMed. Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products. [Link]

-

PubMed. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. [Link]

-

Chemistry LibreTexts. 15.9: Hydrolysis of Esters. [Link]

-

The Journal of Physical Chemistry. The Thermal Decomposition of Tertiary Butyl Acetate. [Link]

-

ResearchGate. Photocatalytic degradation of chlorinated pyridines in titania aqueous suspensions. [Link]

-

SIELC Technologies. HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column. [Link]

-

National Center for Biotechnology Information. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. [Link]

-

ResearchGate. Analysis of chlorothalonil and degradation products in soil and water by GC/MS and LC/MS. [Link]

-

ResearchGate. Identification of degradation products of antioxidants in polyolefins by liquid chromatography combined with atmospheric pressure photoionisation mass spectrometry. [Link]

-

SpringerLink. 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. [Link]

-

ResearchGate. Degradation of 2-Chloropyridine in Water by Ultraviolet and Ultrasound Irradiation. [Link]

-

ACS Publications. Triarylamminium Radical Cation Facilitates the Deprotection of tert- Butyl Groups in Esters, Ethers, Carbonates. [Link]

-

Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]

-

Clutch Prep. Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol.. [Link]

-

University of Rochester Department of Chemistry. Solvents and Polarity. [Link]

-

University of Rochester. Properties of Common Organic Solvents. [Link]

-

Organometallics. Solvent-Miscibility-and-Polarity-Chart.pdf. [Link]

-

Gaylord Chemical. Solvent Miscibility Table. [Link]

-

Phenomenex. SOLVENT MISCIBILITY TABLE. [Link]

-

PubChem. Methyl 4-Chloropicolinate. [Link]

Sources

- 1. tert-Butyl 4-chloropicolinate (220000-86-2) at Nordmann - nordmann.global [nordmann.global]

- 2. tert-Butyl 4-chloropicolinate | 220000-86-2 [sigmaaldrich.com]

- 3. usbio.net [usbio.net]

- 4. tert-Butyl Esters [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

tert-Butyl 4-chloropicolinate: A Strategic Intermediate in Modern Synthetic Chemistry

Abstract

In the landscape of pharmaceutical and materials science research, the strategic use of well-defined molecular building blocks is paramount for the efficient construction of complex target molecules. tert-Butyl 4-chloropicolinate has emerged as a highly valuable and versatile chemical intermediate. Its pyridine core, substituted with a strategically placed chlorine atom and a sterically demanding tert-butyl ester, offers orthogonal reactivity handles that are instrumental in modern cross-coupling and functionalization chemistries. This guide provides an in-depth exploration of the synthesis, physicochemical properties, core reactivity, and pivotal applications of tert-butyl 4-chloropicolinate, with a focus on its role in accelerating drug discovery and development programs.

Introduction: The Architectural Value of a Substituted Picolinate

tert-Butyl 4-chloropicolinate, also known as tert-butyl 4-chloro-2-pyridinecarboxylate, is a heterocyclic compound that serves as a cornerstone for the synthesis of a multitude of more complex structures.[1][2] Its utility stems from two key structural features:

-

The C4-Chlorine Atom: The chlorine atom on the pyridine ring is an excellent leaving group, making this position highly susceptible to nucleophilic aromatic substitution and, more importantly, a prime substrate for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of carbon and nitrogen-based substituents.

-

The C2-tert-Butyl Ester: The tert-butyl ester group serves a dual purpose. Firstly, it acts as a robust protecting group for the carboxylic acid, preventing its interference in reactions targeting the C4 position. Secondly, its steric bulk can influence the regioselectivity of certain reactions. This group can be selectively removed under acidic conditions to unmask the carboxylic acid for further derivatization, such as amide bond formation.

This combination of a reactive coupling site and a stable, yet cleavable, protecting group makes tert-butyl 4-chloropicolinate a powerful tool for building the substituted pyridine scaffolds that are prevalent in many biologically active molecules.[3][4]

Physicochemical & Safety Profile

A clear understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 220000-86-2 | [1][2][5][6] |

| Molecular Formula | C₁₀H₁₂ClNO₂ | [1][6] |

| Molecular Weight | 213.66 g/mol | [2][6] |

| Appearance | White to yellow or brown sticky oil to solid | [1] |

| Purity | Typically ≥97% | [2] |

| Storage Temperature | 2-8°C under an inert atmosphere | [1] |

Safety and Handling

tert-Butyl 4-chloropicolinate is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H412 (Harmful to aquatic life with long lasting effects).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P273 (Avoid release to the environment), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Personal Protective Equipment (PPE): Always handle this chemical within a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][7]

Synthesis of the Intermediate

The most common and direct route to tert-butyl 4-chloropicolinate involves a two-step process starting from picolinic acid. This pathway is efficient and utilizes readily available starting materials.

Synthetic Workflow Overview

The synthesis first involves the activation of the carboxylic acid of picolinic acid to form an acyl chloride, which is then esterified with tert-butanol. The chlorination of the pyridine ring is often achieved concurrently or in a dedicated step. A related synthesis starting from 4-chloropyridine-2-carboxylic acid is also common.[8]

Caption: General workflow for synthesizing tert-butyl 4-chloropicolinate.

Representative Synthetic Protocol

This protocol is a representative example for the synthesis of a related chlorinated picolinate ester, methyl 4-chloropicolinate, which illustrates the core chemical transformations. The principles are directly applicable to the synthesis of the tert-butyl ester.

-

Acid Chloride Formation: To a suspension of 4-chloropyridine-2-carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., Argon), add oxalyl chloride (1.2 eq).[8]

-

Catalysis: Cool the reaction mixture to 0°C and add a catalytic amount of N,N-Dimethylformamide (DMF). The evolution of gas is typically observed.[8]

-

Causality: DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active catalytic species that accelerates the formation of the acyl chloride from the carboxylic acid.

-

-

Reaction Progression: Allow the reaction to stir at room temperature for 1.5-2 hours until the starting material is consumed (monitored by TLC or LC-MS).[8]

-

Esterification: Remove the solvent and excess oxalyl chloride in vacuo. To the crude acyl chloride residue, add an anhydrous alcohol (in this case, tert-butanol) (1.5-2.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine) in an anhydrous solvent like THF or dichloromethane.

-

Workup and Purification: Stir the reaction at room temperature until completion. Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the final product.[8][9]

Core Reactivity: A Gateway to Molecular Diversity

The true power of tert-butyl 4-chloropicolinate lies in its capacity to undergo selective, high-yielding transformations at the C4 position, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is one of the most powerful methods for forming carbon-carbon bonds, linking the C4 position of the pyridine ring to a wide variety of aryl or vinyl groups.[10] This reaction is fundamental for constructing biaryl structures, which are common motifs in pharmaceuticals.[10][11]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

-

Reagent Preparation: In a reaction vessel, combine tert-butyl 4-chloropicolinate (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0-3.0 eq).[11]

-

Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent like toluene, dioxane, or DMF, and water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes.

-

Causality: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, thereby halting the catalytic cycle.

-

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed.

-

Workup and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified via column chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds between aryl halides and amines.[12] This reaction is particularly crucial in medicinal chemistry, as the resulting arylamine structures are ubiquitous in drug candidates.[13][14]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

-

Reagent Preparation: To an oven-dried reaction vessel under an inert atmosphere, add tert-butyl 4-chloropicolinate (1.0 eq), the desired primary or secondary amine (1.1-1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 0.01-0.05 eq), a suitable phosphine ligand (e.g., Xantphos, RuPhos, or BINAP, 1.1-1.2 eq relative to Pd), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 eq).[14][15]

-

Causality: The phosphine ligand is crucial. It stabilizes the palladium center, promotes oxidative addition, and facilitates the final reductive elimination step. The choice of ligand is often substrate-dependent and critical for achieving high yields.[14] The strong base is required to deprotonate the amine or the intermediate palladium-amine complex, generating the palladium-amido species necessary for reductive elimination.[12][15]

-

-

Solvent and Degassing: Add an anhydrous, aprotic solvent such as toluene or dioxane. Degas the mixture thoroughly.

-

Reaction: Heat the reaction mixture (typically 80-110°C) with stirring until completion.

-

Workup and Purification: Cool the reaction, quench carefully with water or a saturated NH₄Cl solution, and extract with an organic solvent. The crude product is isolated and purified by standard methods like column chromatography.

Applications in Drug Discovery: Building Blocks for Bioactive Molecules

The synthetic versatility of tert-butyl 4-chloropicolinate makes it a valuable starting material for a range of therapeutic targets.

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. For example, tert-butyl 4-chloropicolinate is used in the synthesis of 2-aminobenzimidazoles, which have been investigated as potent Raf kinase inhibitors for cancer therapy.[6] The Buchwald-Hartwig amination is a key step in introducing the necessary amine functionalities.

-

Metabolic and Anti-Cancer Agents: Substituted picolinates are integral components of small molecule inhibitors targeting various signaling pathways involved in cancer, such as the c-Met pathway.[3] The ability to easily diversify the C4 position allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR).

-

General Heterocyclic Synthesis: Beyond specific targets, this intermediate provides a reliable entry point for constructing complex, highly functionalized pyridine derivatives, which are a privileged scaffold class in medicinal chemistry due to their favorable physicochemical properties and ability to engage in key biological interactions.[16][17]

Conclusion

tert-Butyl 4-chloropicolinate is more than just a chemical reagent; it is a strategic tool that embodies the principles of modern synthetic efficiency. Its orthogonal reactive sites—a halogen for cross-coupling and a protected carboxylic acid for subsequent elaboration—provide chemists with a reliable and flexible platform for molecular construction. Its application in the synthesis of kinase inhibitors and other complex pharmaceutical agents underscores its importance. As the demand for novel, structurally complex drug candidates continues to grow, the role of versatile and well-designed intermediates like tert-butyl 4-chloropicolinate will only become more critical in the fields of drug discovery and materials science.

References

-

Title: tert-Butyl 4-chloropicolinate|CAS 220000-86-2 Source: Angene International Limited URL: [Link]

-

Title: Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate Source: BIO Web of Conferences URL: [Link]

-

Title: Synthesis of Some Aminopicolinic Acids Source: International Journal of Scientific & Engineering Research URL: [Link]

-

Title: Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst Source: RSC Publishing URL: [Link]

-

Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

-

Title: Preparation of sec and tert amines by Buchwald-Hartwig Amination Source: Organic Chemistry Data URL: [Link]

-

Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

-

Title: (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them Source: ResearchGate URL: [Link]

Sources

- 1. tert-Butyl 4-chloropicolinate | 220000-86-2 [sigmaaldrich.com]

- 2. 220000-86-2 CAS Manufactory [m.chemicalbook.com]

- 3. bio-conferences.org [bio-conferences.org]

- 4. chemimpex.com [chemimpex.com]

- 5. tert-Butyl 4-chloropicolinate (220000-86-2) at Nordmann - nordmann.global [nordmann.global]

- 6. usbio.net [usbio.net]

- 7. fishersci.com [fishersci.com]

- 8. Methyl 4-chloropicolinate | 24484-93-3 [chemicalbook.com]

- 9. Synthesis routes of Methyl 4-Chloropicolinate [benchchem.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. irl.umsl.edu [irl.umsl.edu]

- 17. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

Tert-Butyl 4-chloropicolinate: A Foundational Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-Butyl 4-chloropicolinate is a substituted pyridine derivative that has emerged as a critical intermediate in the field of drug discovery and development. Its unique structural arrangement, featuring a chlorine atom for cross-coupling reactions and a sterically hindering tert-butyl ester for controlled reactivity, makes it an invaluable synthon for constructing complex molecular architectures. This guide provides an in-depth analysis of the synthetic evolution, underlying chemical principles, and key applications of this compound, offering field-proven insights for researchers and process chemists. We will explore the common synthetic routes, detail a validated experimental protocol, and highlight its role in the development of targeted therapeutics, such as kinase inhibitors.

Introduction: The Strategic Importance of a Versatile Intermediate

In the landscape of pharmaceutical synthesis, the efficiency and success of a drug development program often hinge on the availability of versatile and reliable chemical building blocks. Tert-Butyl 4-chloropicolinate (CAS No. 220000-86-2) is a premier example of such a compound.[1][2] It belongs to the picolinate family—esters of picolinic acid (pyridine-2-carboxylic acid)—which are integral components of numerous biologically active molecules.

The strategic value of this intermediate is derived from its two key functional handles:

-

The 4-Chloro Substituent: The chlorine atom on the pyridine ring is a versatile functional group. It is not merely a placeholder but an active participant in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the precise and controlled introduction of molecular complexity.

-

The tert-Butyl Ester: The carboxylic acid is protected as a tert-butyl ester. This bulky group serves two primary purposes: it prevents the carboxylic acid from engaging in unwanted side reactions during the modification of the pyridine ring, and it can be selectively removed under acidic conditions without affecting other sensitive functional groups in the molecule—a crucial feature in multi-step syntheses.

This combination of reactivity and stability makes tert-Butyl 4-chloropicolinate a go-to intermediate for synthesizing novel therapeutic agents, particularly in oncology and immunology.[1][3][4]

Genesis and Evolution of Synthetic Methodologies

While a single seminal publication detailing the "discovery" of tert-Butyl 4-chloropicolinate is not prominent, its history is interwoven with the broader development of pyridine chemistry. The synthesis can be logically dissected into two core transformations: chlorination of the pyridine core and esterification of the carboxylic acid. The order and methodology of these steps define the synthetic routes.

Route A: Chlorination Followed by Esterification

This is often the most direct and common approach. It begins with the chlorination of a commercially available starting material, which is then esterified.

-

Starting Material: Picolinic Acid or Chetidamic Acid (4-hydroxypicolinic acid).

-

Chlorination: The transformation of a hydroxyl group at the 4-position to a chloro group is a standard procedure in heterocyclic chemistry. Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are effective. For instance, reacting picolinic acid with an excess of thionyl chloride can lead to the formation of the 4-chloropicolinoyl chloride.[5][6]

-

Esterification: The resulting acid chloride or the free 4-chloropicolinic acid is then reacted with tert-butanol. Direct esterification of the acid requires a catalyst and can be low-yielding due to the bulkiness of the alcohol. A more efficient method involves forming the acid chloride first, which then readily reacts with tert-butanol to form the final ester.

Route B: Esterification Followed by Chlorination

In this alternative pathway, the ester is formed first, followed by the modification of the pyridine ring.

-

Starting Material: Picolinic acid.

-

Esterification: Picolinic acid is first converted to tert-butyl picolinate. This can be achieved by reacting the acid with a reagent like tert-butyl 2,2,2-trichloroacetimidate or by using di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of DMAP.[7]

-

Chlorination: The subsequent direct chlorination of the tert-butyl picolinate at the 4-position is more challenging. It typically requires a directed metallation-chlorination sequence, which can be more complex and costly for large-scale production.

Comparative Analysis of Synthetic Routes

| Parameter | Route A (Chlorination First) | Route B (Esterification First) | Rationale & Field Insights |

| Starting Materials | Picolinic Acid / Chetidamic Acid | Picolinic Acid | Both routes utilize readily available starting materials. |

| Reagent Cost & Safety | Uses common, but corrosive, chlorinating agents (SOCl₂, POCl₃). | May require more specialized reagents for esterification and directed chlorination. | Route A is generally more cost-effective for large-scale synthesis due to the use of bulk industrial chemicals. |

| Process Scalability | High. The reactions are generally robust and well-understood. | Moderate. Directed metallation can be difficult to scale and requires cryogenic conditions. | For industrial applications, Route A is almost always preferred for its simplicity and scalability. |

| Overall Yield | Generally Good to Excellent. | Can be variable, depending on the efficiency of the directed chlorination step. | The high reactivity of the acid chloride intermediate in Route A typically ensures a high-yielding final step. |

The causality behind the preference for Route A in industrial settings is clear: it follows a more robust and less technologically demanding pathway, minimizing the need for complex reagents or sensitive reaction conditions, thereby ensuring higher throughput and lower production costs.

Application in Drug Development: A Case Study in Kinase Inhibitors

The utility of tert-Butyl 4-chloropicolinate is prominently demonstrated in its application as a key intermediate for the synthesis of Raf kinase inhibitors.[3] Raf kinases are critical components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in many human cancers. Inhibiting this pathway is a validated strategy in oncology.

The synthesis of 2-aminobenzimidazoles, a scaffold for potent Raf kinase inhibitors, effectively utilizes tert-Butyl 4-chloropicolinate.[3] The chlorine atom at the 4-position allows for a crucial Suzuki or Stille coupling reaction to introduce a larger, functionalized aryl group. Subsequently, the tert-butyl ester can be hydrolyzed to the free carboxylic acid, which can then be coupled with another amine-containing fragment to complete the synthesis of the final drug candidate.

Workflow for API Synthesis using the Intermediate

Caption: Workflow for API synthesis using tert-Butyl 4-chloropicolinate.

Detailed Experimental Protocol (Route A)

This protocol describes a reliable and scalable laboratory synthesis of tert-Butyl 4-chloropicolinate from 4-hydroxypicolinic acid (chetidamic acid). This method is self-validating as it relies on robust and well-documented chemical transformations.

Step 1: Synthesis of 4-Chloropicolinic Acid Hydrochloride

-

Apparatus Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-hydroxypicolinic acid (20.0 g, 143.7 mmol).

-

Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 134 mL, 1.44 mol) to the flask.

-

Reaction: Heat the resulting suspension to reflux (approx. 110°C) and maintain for 4 hours. The reaction mixture will become a clear, dark solution.

-

Work-up: Cool the reaction to room temperature. Slowly and carefully pour the mixture onto 500 g of crushed ice with vigorous stirring. A precipitate will form.

-

Isolation: Stir the slurry for 1 hour, then collect the solid by vacuum filtration. Wash the filter cake with cold water (3 x 50 mL) and dry under vacuum to yield 4-chloropicolinic acid hydrochloride as a solid.

Step 2: Synthesis of tert-Butyl 4-chloropicolinate

-

Apparatus Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add the 4-chloropicolinic acid hydrochloride (10.0 g, 51.5 mmol) from Step 1 and dichloromethane (DCM, 100 mL).

-

Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add oxalyl chloride (5.4 mL, 61.8 mmol) followed by a catalytic amount of N,N-dimethylformamide (DMF, 0.1 mL).

-

Acid Chloride Formation: Allow the mixture to warm to room temperature and stir for 2 hours. The evolution of gas will cease, and the mixture will become a clear solution.

-

Esterification: In a separate flask, prepare a solution of tert-butanol (7.4 mL, 77.3 mmol) and triethylamine (14.4 mL, 103 mmol) in DCM (50 mL). Cool this solution to 0°C.

-

Reaction: Slowly add the prepared acid chloride solution to the tert-butanol/triethylamine solution at 0°C.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction by adding 50 mL of water. Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford tert-Butyl 4-chloropicolinate as a pure product.

Synthetic Pathway Diagram

Caption: Key steps in the synthesis of tert-Butyl 4-chloropicolinate.

References

- Google Patents. KR20170038818A - Process for the preparation of 4,5,6-trichloropicolinic acid.

-

National Institutes of Health (NIH). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Available at: [Link]

-

ResearchGate. Synthesis of 1- tert -Butyl-4-chloropiperidine: Generation of an N - tert -Butyl Group by the Reaction of a Dimethyliminium Salt with Methylmagnesium Chloride. Available at: [Link]

-

Organic Syntheses. Pipecolic acid, 4-oxo-, hydrochloride. Available at: [Link]

- Google Patents. CN101492375B - Synthesis of 4-tert-butyl cyclohexyl chloride formic ester.

- Google Patents. CN110041249A - A kind of preparation method of 4- tert-butyl -2- chloropyridine and 4-.

- Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

PubChem. Tert-butyl (s)-(1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbamate precursor of a quinazolinone inhibitor of human phosphatidylinositol 3-kinase delta and a process for preparing thereof - Patent US-10906907-B2. Available at: [Link]

-

ResearchGate. Convenient Preparation of tert-Butyl Esters. Available at: [Link]

-

Google Patents. United States Patent (19) - 4,148,993. Available at: [Link]

-

Organic Syntheses. Acetic acid, tert-butyl ester. Available at: [Link]

Sources

- 1. tert-Butyl 4-chloropicolinate (220000-86-2) at Nordmann - nordmann.global [nordmann.global]

- 2. tert-Butyl 4-chloropicolinate | 220000-86-2 [sigmaaldrich.com]

- 3. usbio.net [usbio.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Methyl 4-chloropicolinate synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis routes of Methyl 4-Chloropicolinate [benchchem.com]

- 7. researchgate.net [researchgate.net]

The Versatile Building Block: A Technical Guide to tert-Butyl 4-chloropicolinate in Modern Drug Discovery

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical building blocks, heteroaromatic compounds play a pivotal role, forming the core scaffolds of numerous approved drugs and clinical candidates. This technical guide focuses on a particularly valuable, yet often overlooked, intermediate: tert-butyl 4-chloropicolinate . While its name may not be as widely recognized as other common reagents, its strategic substitution pattern and inherent reactivity make it a powerful tool in the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors. This guide aims to provide a comprehensive overview of its synthesis, key reactions, and, most importantly, its potential research applications, empowering researchers to leverage this versatile molecule in their drug discovery endeavors.

I. Physicochemical Properties and Spectroscopic Characterization

Before delving into its synthetic applications, a thorough understanding of the fundamental properties of tert-butyl 4-chloropicolinate is essential for its proper handling, reaction setup, and product characterization.

Table 1: Physicochemical Properties of tert-Butyl 4-chloropicolinate

| Property | Value | Source |

| CAS Number | 220000-86-2 | [1] |

| Molecular Formula | C₁₀H₁₂ClNO₂ | [2] |

| Molecular Weight | 213.66 g/mol | [2] |

| Appearance | White to yellow to brown or gray sticky oil to solid | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

While specific, publicly available, peer-reviewed spectroscopic data for tert-butyl 4-chloropicolinate is limited, we can predict the expected spectral features based on its structure and data from analogous compounds, such as methyl 4-chloropicolinate[3].

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring and the nine equivalent protons of the tert-butyl group. The aromatic protons will likely appear as multiplets in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling constants dictated by the substitution pattern. The tert-butyl group will present as a sharp singlet around δ 1.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the pyridine ring, and the quaternary and methyl carbons of the tert-butyl group. The carbonyl carbon is expected to be in the range of δ 160-170 ppm.

2. Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretch of the ester group (typically around 1720-1740 cm⁻¹) and C-Cl stretching vibrations. Aromatic C-H and C=C stretching bands will also be present.

3. Mass Spectrometry (MS):

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (213.66 g/mol ). Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak is expected, which is a characteristic signature for monochlorinated compounds. Fragmentation patterns would likely involve the loss of the tert-butyl group or the entire ester functionality.

II. Synthesis of tert-Butyl 4-chloropicolinate

Diagram 1: Proposed Synthesis of tert-Butyl 4-chloropicolinate

Caption: Synthetic pathway to tert-Butyl 4-chloropicolinate.

Experimental Protocol: Synthesis of tert-Butyl 4-chloropicolinate (Proposed)

Step 1: Acyl Chloride Formation

-

To a stirred suspension of 4-chloropicolinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.1-1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-chloropicolinoyl chloride. This intermediate is typically used in the next step without further purification.

Step 2: Esterification

-

Dissolve the crude 4-chloropicolinoyl chloride in an anhydrous, non-protic solvent like DCM.

-

Cool the solution to 0°C.

-

Add tert-butanol (1.1 eq) followed by the slow addition of a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) to neutralize the HCl generated during the reaction.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure tert-butyl 4-chloropicolinate.

Causality Behind Experimental Choices:

-

Acyl Chloride Formation: The conversion of the carboxylic acid to the more reactive acyl chloride is a standard and effective method to facilitate esterification with a sterically hindered alcohol like tert-butanol. DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which is the active acylating agent.

-

Anhydrous Conditions: All reagents and solvents must be anhydrous to prevent the hydrolysis of the acyl chloride back to the carboxylic acid.

-

Use of a Non-Nucleophilic Base: A base is required to scavenge the HCl produced during the esterification. A non-nucleophilic base like triethylamine or pyridine is used to avoid competing reactions with the acyl chloride.

III. Key Reactions and Mechanistic Considerations

The synthetic utility of tert-butyl 4-chloropicolinate stems from the reactivity of the chlorine atom at the 4-position of the pyridine ring. This position is susceptible to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Diagram 2: Key Cross-Coupling Reactions

Caption: Major cross-coupling applications of the title compound.

1. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. In the context of tert-butyl 4-chloropicolinate, this reaction allows for the introduction of aryl or vinyl groups at the 4-position.[4][5]

Experimental Protocol: Suzuki-Miyaura Coupling (General)

-

To a reaction vessel, add tert-butyl 4-chloropicolinate (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).

-

Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Mechanistic Rationale: The catalytic cycle of the Suzuki coupling involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid and reductive elimination to form the C-C bond and regenerate the catalyst.[4] The base is crucial for the activation of the boronic acid.

2. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[6][7][8] This reaction is particularly relevant to the synthesis of kinase inhibitors, as many of these molecules feature an arylamine or heteroarylamine moiety.

Experimental Protocol: Buchwald-Hartwig Amination (General)

-

In an oven-dried Schlenk tube under an inert atmosphere, combine tert-butyl 4-chloropicolinate (1.0 eq), the desired amine (1.1-1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 eq).

-

Add an anhydrous solvent such as toluene or dioxane.

-

Heat the reaction mixture to 80-110°C and stir for the required time (monitored by TLC or LC-MS).

-

After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

Mechanistic Considerations: The Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Cl bond, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[6] The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

IV. Potential Research Applications in Drug Discovery

The true value of tert-butyl 4-chloropicolinate lies in its application as a strategic intermediate in the synthesis of biologically active molecules. Its primary role is as a precursor to substituted picolinates, which are common structural motifs in a variety of therapeutic agents, most notably kinase inhibitors.

Application Focus: Synthesis of Raf Kinase Inhibitors

A significant application of tert-butyl 4-chloropicolinate is in the synthesis of 2-aminobenzimidazoles, which are known to act as Raf kinase inhibitors.[2] The Raf kinases are key components of the RAS-RAF-MEK-ERK signaling pathway, which is often dysregulated in cancer.